molecular formula C12H14N2O B2981867 (1-Benzyl-5-methyl-1h-pyrazol-4-yl)methanol CAS No. 1507688-57-4

(1-Benzyl-5-methyl-1h-pyrazol-4-yl)methanol

Cat. No.: B2981867
CAS No.: 1507688-57-4
M. Wt: 202.257
InChI Key: MKXLZTDWTYKVAZ-UHFFFAOYSA-N
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Description

(1-Benzyl-5-methyl-1H-pyrazol-4-yl)methanol is a pyrazole-based chemical building block of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. While direct studies on this specific alcohol are limited, research on closely related 1-benzyl pyrazole scaffolds has demonstrated potent biological activities, highlighting the value of this chemical class. Notably, structural analogues, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been investigated as promising anticancer agents. These compounds exhibit submicromolar antiproliferative activity against difficult-to-treat cell lines such as MIA PaCa-2 pancreatic cancer cells . Their mechanism of action is associated with the modulation of autophagy, a critical cellular degradation process, by interfering with mTORC1 signaling pathways . Furthermore, other pyrazole-amide derivatives have shown potential as antibacterial agents against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria , and various pyrazole derivatives have demonstrated antimicrobial efficacy against strains like MRSA . As a key intermediate, this compound can be utilized to access such active compounds for hit-to-lead optimization campaigns. It is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(1-benzyl-5-methylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-12(9-15)7-13-14(10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLZTDWTYKVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507688-57-4
Record name (1-benzyl-5-methyl-1h-pyrazol-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-methyl-1h-pyrazol-4-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles . Another method involves the reaction of 1-benzyl-4-iodo-1H-pyrazole with pinacol borane in tetrahyd

Biological Activity

(1-Benzyl-5-methyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a benzyl group attached to a pyrazole ring, which is substituted with a hydroxymethyl group. Its molecular weight is approximately 202.25 g/mol.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities through multiple mechanisms:

1. Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its effects on different cancer cell lines, demonstrating significant antiproliferative activity. In vitro tests revealed that it can induce apoptosis and inhibit the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.

2. Autophagy Modulation
Recent findings suggest that this compound may act as an autophagy modulator. Autophagy is a cellular process that degrades and recycles cellular components, playing a vital role in cancer cell survival under stress conditions. The compound appears to disrupt normal autophagic flux, potentially leading to the accumulation of autophagic markers such as LC3-II in cancer cells under nutrient-deprived conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindingsCell Lines Tested
Study 1 Demonstrated submicromolar antiproliferative activity; reduced mTORC1 activityMIA PaCa-2 (pancreatic cancer)
Study 2 Induced apoptosis in cancer cells; disrupted autophagic fluxHepG2 (liver cancer), MDA-MB-231 (breast cancer)
Study 3 Showed good metabolic stability and potential as an autophagy inhibitorVarious cancer lines

Comparison with Similar Compounds

Structural Analog 1: (1-Benzyl-1H-imidazol-5-yl)methanol

Key Differences :

  • Core Heterocycle: The imidazole ring (1,3-nitrogen positions) replaces the pyrazole (1,2-nitrogen positions).
  • Substituent Positions : The hydroxymethyl group is at the 5-position in the imidazole analog vs. the 4-position in the target compound.
    Hypothesized Impact :
  • Imidazole’s 1,3-nitrogen arrangement may enhance basicity and metal coordination compared to pyrazole.
  • Positional differences in substituents could affect molecular conformation and intermolecular interactions .

Structural Analog 2: 1-Benzoyl-5-Aryl Pyrazole Derivatives

Key Differences :

  • Substituents : A benzoyl group replaces the benzyl group, and an aryl moiety is present at the 5-position instead of methyl.
    Hypothesized Impact :
  • Aryl groups at the 5-position may enhance π-π interactions, influencing binding affinity in biological systems (e.g., antimicrobial activity as seen in other pyrazole derivatives) .

Structural Analog 3: Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

Key Differences :

  • Substituents : A benzoate ester (–COOCH₃) replaces the hydroxymethyl group, and a methyl ester is attached to a phenyl ring.
    Hypothesized Impact :
  • The absence of a benzyl group may decrease steric hindrance, favoring different packing in crystalline states .

Comparative Analysis Table

Property Target Compound Imidazole Analog Benzoyl Pyrazole Ester Pyrazole
Core Heterocycle Pyrazole (1,2-N) Imidazole (1,3-N) Pyrazole (1,2-N) Pyrazole (1,2-N)
Key Substituents 1-Benzyl, 5-methyl, 4-hydroxymethyl 1-Benzyl, 5-hydroxymethyl 1-Benzoyl, 5-aryl 1-Methyl, 5-phenyl, 4-benzoate ester
Hydrophilicity Moderate (due to –CH₂OH) Moderate Low (aryl/benzoyl) Low (ester)
Potential Bioactivity Underexplored Underexplored Antimicrobial (inferred from ) Underexplored
Synthetic Accessibility Requires selective benzylation Similar to pyrazole analogs Multi-step aryl incorporation Esterification steps

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Benzyl-5-methyl-1H-pyrazol-4-yl)methanol?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester derivative (e.g., ethyl acetoacetate) with a substituted hydrazine (e.g., benzyl hydrazine) under reflux conditions. For example, cyclocondensation of ethyl acetoacetate with 1-benzyl-5-methylpyrazole-4-carbaldehyde precursors in a polar solvent (e.g., ethanol) at 80–100°C yields the pyrazole core. Subsequent reduction of the carbonyl group (e.g., using NaBH₄ or LiAlH₄) produces the methanol derivative .
  • Key Parameters :

StepReagents/ConditionsYield Optimization Tips
CyclocondensationEthanol, reflux, 12–24hUse anhydrous conditions to minimize hydrolysis
ReductionNaBH₄ in THF/MeOH, 0°C→RTControl reaction exotherm for selectivity

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 4.5–5.0 ppm for -CH₂OH), IR (broad O-H stretch ~3200–3400 cm⁻¹), and mass spectrometry (m/z ~218 [M+H]⁺) confirm structural integrity .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR absorption bands) arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies:

  • Hybrid DFT Calculations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for methanol) to simulate NMR/IR spectra. Compare Boltzmann-weighted conformer ensembles with experimental data .
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., dry DMSO for NMR) to minimize solvent artifacts .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

  • Methodological Answer : Challenges include crystal twinning, weak diffraction (due to flexible benzyl/methanol groups), and hydrogen-bond disorder. Solutions:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered moieties .
  • Validation : Check Rint (<5%) and CCDC deposition (e.g., CSD code retrieval for similar pyrazoles) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Use a factorial experimental design to screen variables:

VariableRange TestedOptimal Condition
SolventEthanol, THF, DMFEthanol (polar aprotic)
Temperature60–120°C80°C (prevents decomposition)
Catalystp-TsOH, FeCl₃None (base-mediated)
Post-reaction, purify via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What computational methods predict the compound’s bioactivity or interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinase enzymes). Parameterize the pyrazole’s electronegative N-atoms and hydroxyl group for H-bond interactions .
  • ADMET Prediction : SwissADME evaluates logP (~1.8), solubility (LogS = -2.5), and CYP450 inhibition risks. Adjust substituents (e.g., methyl → trifluoromethyl) to enhance metabolic stability .

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